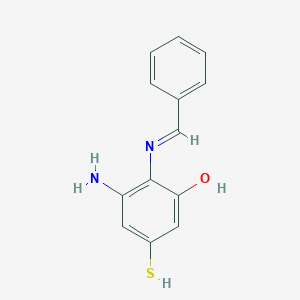

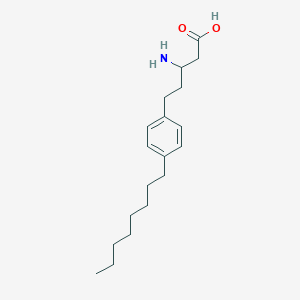

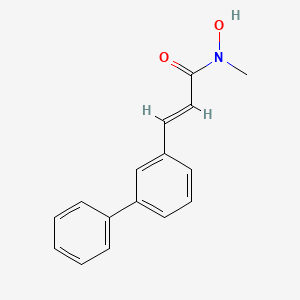

![molecular formula C15H13NO2 B10842906 3-benzyl-6-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B10842906.png)

3-benzyl-6-methylbenzo[d]oxazol-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-ベンジル-6-メチルベンゾ[d]オキサゾール-2(3H)-オンは、ベンゾオキサゾールファミリーに属する有機化合物です。ベンゾオキサゾールは、ベンゼン環とオキサゾール環が縮合した複素環式化合物です。この特定の化合物は、ベンゾオキサゾール環の3位にベンジル基、6位にメチル基が存在することを特徴としています。

2. 製法

合成経路と反応条件

3-ベンジル-6-メチルベンゾ[d]オキサゾール-2(3H)-オンの合成は、いくつかの方法によって達成できます。一般的な方法の1つは、適切な前駆体を特定の条件下で環化させることです。例えば、2-アミノフェノールとベンジルブロミドおよびヨードメタンを、炭酸カリウムなどの塩基の存在下で反応させると、目的のベンゾオキサゾール化合物が生成されます。 この反応は、通常、ジメチルホルムアミド (DMF) やジメチルスルホキシド (DMSO) などの有機溶媒中で数時間還流する必要があります .

工業的生産方法

工業的な設定では、3-ベンジル-6-メチルベンゾ[d]オキサゾール-2(3H)-オンの生産は、より効率的かつスケーラブルな方法で行われる場合があります。これには、反応パラメータをより適切に制御し、収率を高めることができる連続フロー反応器の使用が含まれます。 さらに、反応速度を加速させ、全体的な効率を向上させるために、マイクロ波照射の使用が検討されています .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-methylbenzo[d]oxazol-2(3H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminophenol with benzyl bromide and methyl iodide in the presence of a base such as potassium carbonate can lead to the formation of the desired benzoxazole compound. The reaction typically requires refluxing in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of microwave irradiation has been explored to accelerate the reaction rates and improve overall efficiency .

化学反応の分析

反応の種類

3-ベンジル-6-メチルベンゾ[d]オキサゾール-2(3H)-オンは、以下を含むさまざまな化学反応を起こすことができます。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化し、対応するオキサゾール誘導体を得ることができます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、化合物の還元形が得られます。

置換: ベンジル基とメチル基は、求核置換反応によって他の官能基に置換することができます。

一般的な試薬と条件

酸化: 酸性または中性条件下での過マンガン酸カリウム。

還元: 無水エーテル中での水素化リチウムアルミニウム。

置換: 塩基の存在下でのアミンやチオールなどの求核剤。

生成される主要な生成物

酸化: 追加の酸素含有官能基を持つオキサゾール誘導体。

還元: 水素化された官能基を持つ還元されたベンゾオキサゾール化合物。

置換: 置換されたベンジル基またはメチル基を持つベンゾオキサゾール誘導体。

科学的研究の応用

3-ベンジル-6-メチルベンゾ[d]オキサゾール-2(3H)-オンは、さまざまな科学研究分野で応用されています。

化学: より複雑な有機分子や複素環式化合物の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌性や抗がん性を含む潜在的な生物活性について調査されています。

医学: 独自の構造的特徴により、薬剤開発の潜在的なリード化合物として探求されています。

作用機序

3-ベンジル-6-メチルベンゾ[d]オキサゾール-2(3H)-オンの作用機序は、特定の分子標的との相互作用に関与しています。この化合物は、酵素や受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。例えば、代謝経路に関与する特定の酵素を阻害したり、受容体と相互作用して細胞シグナル伝達プロセスを変化させる可能性があります。 正確な分子標的と経路は、特定の用途と状況によって異なる場合があります .

6. 類似の化合物との比較

類似の化合物

(2-メチルベンゾ[d]オキサゾール-6-イル)メタノール: 2位にメチル基、6位にヒドロキシメチル基を持つ別のベンゾオキサゾール誘導体.

2-メチルベンゾ[d]オキサゾール-4-イル酢酸: 2位にメチル基、4位に酢酸基を持つベンゾオキサゾール化合物.

4-クロロ-2-メチルベンゾ[d]オキサゾール: 2位にメチル基、4位にクロロ基を持つベンゾオキサゾール誘導体.

独自性

3-ベンジル-6-メチルベンゾ[d]オキサゾール-2(3H)-オンは、ベンジル基とメチル基の両方があるため、独特です。これらの基は、明確な化学的性質と潜在的な用途をもたらします。その構造的特徴により、さまざまな化学的修飾とさまざまな分子標的との相互作用が可能になり、研究や工業的用途において貴重な化合物となっています。

類似化合物との比較

Similar Compounds

2-Methylbenzo[d]oxazol-6-yl)methanol: Another benzoxazole derivative with a methyl group at the second position and a hydroxymethyl group at the sixth position.

2-Methylbenzo[d]oxazol-4-yl acetate: A benzoxazole compound with a methyl group at the second position and an acetate group at the fourth position.

4-Chloro-2-methylbenzo[d]oxazole: A benzoxazole derivative with a methyl group at the second position and a chloro group at the fourth position.

Uniqueness

3-Benzyl-6-methylbenzo[d]oxazol-2(3H)-one is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties and potential applications. Its structural features allow for diverse chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

特性

分子式 |

C15H13NO2 |

|---|---|

分子量 |

239.27 g/mol |

IUPAC名 |

3-benzyl-6-methyl-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C15H13NO2/c1-11-7-8-13-14(9-11)18-15(17)16(13)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

InChIキー |

HYWGUCHKPHXSGZ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C=C1)N(C(=O)O2)CC3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

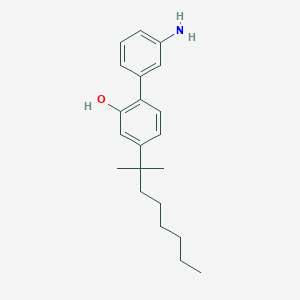

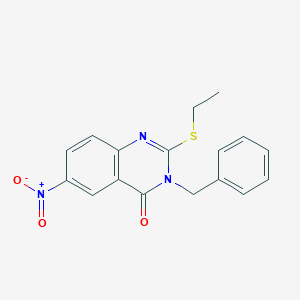

![3-[7-(Benzylmethylamino)-heptyloxy]xanthen-9-one](/img/structure/B10842834.png)

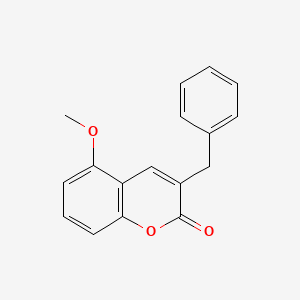

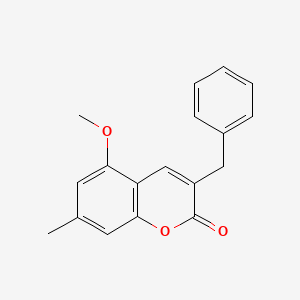

![3-[6-(Benzylmethylamino)hexyloxy]xanthen-9-one](/img/structure/B10842841.png)

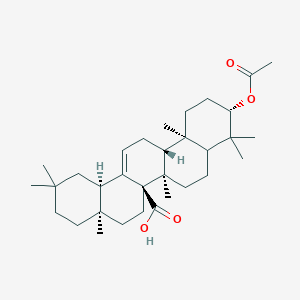

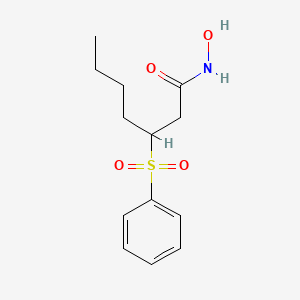

![3-{4-[(Aminosulfonyl)oxy]benzoyl}phenyl sulfamate](/img/structure/B10842856.png)

![3-{3-[(Aminosulfonyl)oxy]benzoyl}phenyl sulfamate](/img/structure/B10842863.png)

![3-Biphenyl-4-ylethynyl-5-methyl-[1,2,4]triazine](/img/structure/B10842914.png)